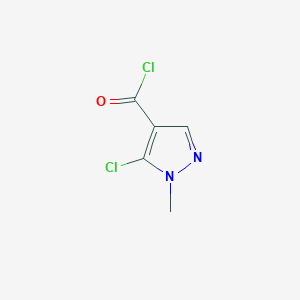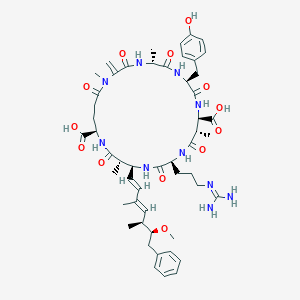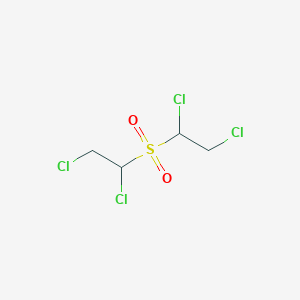
5-Chloro-1-Methyl-1H-Pyrazole-4-Carbonyl Chloride
Overview
Description
5-Chloro-1-Methyl-1H-Pyrazole-4-Carbonyl Chloride is a chemical compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure with two neighboring nitrogen atoms
Mechanism of Action
Target of Action
Pyrazole derivatives are known to interact with various biological targets, including enzymes and receptors, depending on their chemical structure .
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Pyrazole derivatives can influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The compound’s molecular weight (18861 g/mol) and predicted properties such as density (140±01 g/cm3), melting point (164 °C), and boiling point (3395±420 °C) suggest that it may have reasonable bioavailability .
Result of Action
Pyrazole derivatives are known to exert various biological effects, such as anti-inflammatory, antiviral, and anticancer activities, depending on their specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Chloro-1-Methyl-1H-Pyrazole-4-Carbonyl Chloride. For instance, the compound should be stored under an inert gas (nitrogen or argon) at 2-8°C to maintain its stability . Furthermore, the compound’s action may be influenced by factors such as pH, temperature, and the presence of other molecules in the biological environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-Methyl-1H-Pyrazole-4-Carbonyl Chloride typically involves the chlorination of 1-Methyl-1H-Pyrazole-4-Carboxylic Acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:
- Dissolve 1-Methyl-1H-Pyrazole-4-Carboxylic Acid in an appropriate solvent such as dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature at reflux.
- Continue refluxing the mixture until the evolution of gas ceases, indicating the completion of the reaction.
- Remove the solvent under reduced pressure to obtain the crude product, which can be purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-Methyl-1H-Pyrazole-4-Carbonyl Chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the carbonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 5-Chloro-1-Methyl-1H-Pyrazole-4-Carboxylic Acid.
Condensation Reactions: It can react with hydrazines to form pyrazole derivatives, which are valuable intermediates in the synthesis of more complex heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols in the presence of a base like triethylamine.
Hydrolysis: Water or aqueous solutions under mild acidic or basic conditions.
Condensation Reactions: Hydrazines or hydrazides under reflux conditions in an appropriate solvent.
Major Products Formed
Amides, Esters, and Thioesters: Formed through nucleophilic substitution reactions.
5-Chloro-1-Methyl-1H-Pyrazole-4-Carboxylic Acid: Formed through hydrolysis.
Pyrazole Derivatives: Formed through condensation reactions with hydrazines.
Scientific Research Applications
5-Chloro-1-Methyl-1H-Pyrazole-4-Carbonyl Chloride has a wide range of applications in scientific research, including:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential drug candidates with antimicrobial, antifungal, and anticancer properties.
Agrochemistry: Used in the development of agrochemicals such as herbicides and fungicides.
Material Science: Employed in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Coordination Chemistry:
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-Pyrazole-4-Carboxylic Acid: The precursor in the synthesis of 5-Chloro-1-Methyl-1H-Pyrazole-4-Carbonyl Chloride.
5-Chloro-1-Methyl-1H-Pyrazole-4-Carboxylic Acid: The hydrolysis product of this compound.
1-Phenyl-3-Methyl-1H-Pyrazole-4-Carbonyl Chloride: A similar compound with a phenyl group instead of a chlorine atom.
Uniqueness
This compound is unique due to the presence of both a chloro and a carbonyl chloride group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. Its versatility in undergoing various chemical reactions makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
5-chloro-1-methylpyrazole-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2O/c1-9-4(6)3(2-8-9)5(7)10/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDCYGXUXLYMNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370934 | |
| Record name | 5-Chloro-1-methyl-1H-pyrazole-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110763-09-2 | |
| Record name | 5-Chloro-1-methyl-1H-pyrazole-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 110763-09-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![9-Methyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B28333.png)






![Imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B28359.png)

![2-Hydroxy-4-[2-(4-methoxyphenoxy)ethoxy]benzoic acid](/img/structure/B28373.png)


